beta-Bromostyrene

Catalog No.
S618392
CAS No.
103-64-0
M.F
C8H7Br
M. Wt
183.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Bromostyrene

CAS Number

103-64-0

Product Name

beta-Bromostyrene

IUPAC Name

[(E)-2-bromoethenyl]benzene

Molecular Formula

C8H7Br

Molecular Weight

183.04 g/mol

InChI

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

YMOONIIMQBGTDU-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CBr

solubility

Insol in aqueous solution
Miscible with alcohol, ether
Sol in 4 volumes of 90% alcohol

Synonyms

beta-bromostyrene

Canonical SMILES

C1=CC=C(C=C1)C=CBr

Isomeric SMILES

C1=CC=C(C=C1)/C=C/Br

The exact mass of the compound beta-Bromostyrene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in aqueous solutionmiscible with alcohol, ethersol in 4 volumes of 90% alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8047. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

beta-Bromostyrene (CAS 103-64-0) is an alpha,beta-unsaturated aromatic halide that serves as a highly reactive, pre-functionalized building block for organic synthesis and materials science. Structurally consisting of a styrene core with a bromine atom at the terminal beta-position, it is primarily procured as an electrophilic partner for transition-metal-catalyzed cross-coupling reactions, including Heck, Suzuki, Sonogashira, and Kumada protocols . Commercially available predominantly as the stable (E)-isomer or as a defined cis/trans mixture, its primary procurement value lies in its ability to extend pi-conjugation linearly and stereospecifically. By providing a direct handle for oxidative addition, beta-bromostyrene eliminates the need for the harsh oxidative conditions required to functionalize unhalogenated styrene, making it a critical raw material for the scalable synthesis of stereodefined pharmaceutical intermediates, agrochemicals, and conjugated polymers .

Substituting beta-bromostyrene with generic styrenyl or halogenated analogs leads to immediate process failures or structural deviations in downstream applications. Replacing it with beta-chlorostyrene stalls cross-coupling workflows because the C-Cl bond is significantly stronger than the C-Br bond, requiring the procurement of expensive, specialized phosphine ligands and elevated reaction temperatures that degrade sensitive substrates . Conversely, substituting with the structural isomer alpha-bromostyrene completely alters the regiochemistry of the reaction; alpha-bromostyrene yields branched, internally substituted products that disrupt the linear pi-conjugation required for organic electronic materials . Attempting to use unhalogenated styrene as a cheaper baseline substitute forces the adoption of oxidative coupling conditions, which consume stoichiometric amounts of heavy-metal oxidants, generate equimolar toxic waste, and complicate downstream purification . Therefore, beta-bromostyrene is strictly required when linear regiochemistry, mild coupling conditions, and oxidant-free processability are non-negotiable.

C-Br Bond Activation Efficiency vs. beta-Chlorostyrene

In transition-metal-catalyzed cross-coupling reactions, beta-bromostyrene demonstrates significantly higher reactivity than beta-chlorostyrene due to the lower bond dissociation energy of the C-Br bond. This allows for catalyst loadings as low as 0.01 to 5 mol% under mild temperatures (20 to 60 °C). In contrast, beta-chlorostyrene typically requires specialized electron-rich phosphine ligands, higher catalyst loadings, and elevated temperatures (>100 °C) to achieve comparable oxidative addition rates [1].

Evidence DimensionCatalyst loading and reaction temperature
Target Compound Data0.01-5 mol% Pd/Ni loading at 20-60 °C
Comparator Or Baselinebeta-Chlorostyrene (>5 mol% loading, >100 °C, requires specialized ligands)
Quantified DifferenceEnables >40 °C reduction in reaction temperature and eliminates the need for expensive proprietary ligands.
ConditionsPd/Ni-catalyzed Suzuki, Heck, or Kumada cross-coupling workflows.

Lowering catalyst loading and reaction temperature reduces process costs and prevents the thermal degradation of sensitive pharmaceutical intermediates.

Linear Conjugation Preservation vs. alpha-Bromostyrene

The procurement of beta-bromostyrene over its isomer, alpha-bromostyrene, is dictated by regiochemical requirements. beta-Bromostyrene undergoes substitution at the terminal carbon of the vinyl group, yielding linear, extended pi-conjugated systems. In contrast, alpha-bromostyrene yields internally substituted, branched products that disrupt linear conjugation due to steric hindrance .

Evidence DimensionRegioselectivity of substitution
Target Compound DataTerminal substitution (linear conjugation)
Comparator Or Baselinealpha-Bromostyrene (internal substitution, branched geometry)
Quantified Difference100% shift from branched to linear product architecture.
ConditionsStandard cross-coupling functionalization of the vinyl halide.

Strict linear regiochemistry is mandatory for synthesizing poly(phenylenevinylene) derivatives for organic electronics and linear drug scaffolds.

Oxidant-Free Processability vs. Unhalogenated Styrene

Using beta-bromostyrene as a pre-halogenated building block allows for direct oxidative addition by transition metals, enabling cross-coupling without the use of stoichiometric oxidants. Unhalogenated styrene requires oxidative Heck conditions, consuming stoichiometric amounts of oxidants (e.g., Cu(OAc)2) and generating equimolar heavy-metal waste [1].

Evidence DimensionStoichiometric oxidant requirement
Target Compound Data0 equivalents of oxidants required
Comparator Or BaselineStyrene (requires >1 equivalent of stoichiometric oxidants for cross-coupling)
Quantified DifferenceEliminates stoichiometric oxidant waste and associated side-reactions.
ConditionsScale-up Heck-type functionalization.

Eliminating stoichiometric oxidants simplifies downstream purification and significantly improves the atom economy of industrial scale-up.

E-Alkene Stereofidelity vs. Alkyne Semi-Reduction

beta-Bromostyrene is commercially available in high stereopurity (predominantly the E-isomer) and retains this geometry during cross-coupling, yielding (E)-alkene products with >95% stereoretention. Baseline methods like alkyne semi-reduction or standard Wittig olefinations often produce E/Z mixtures that require extensive chromatographic separation to isolate the pure E-isomer[1].

Evidence DimensionStereochemical purity of the coupled product
Target Compound Data>95% retention of (E)-geometry
Comparator Or BaselineWittig olefination / Alkyne semi-reduction (often yields 70:30 to 90:10 E/Z mixtures)
Quantified DifferenceAvoids up to 30% yield loss associated with unwanted Z-isomer formation.
ConditionsSynthesis of stereodefined (E)-styrenyl derivatives.

High stereoretention eliminates the need for costly and time-consuming chromatographic separation of E/Z isomers in API manufacturing.

Scale-Up Synthesis of Poly(1,4-phenylenevinylene) (PPV) Precursors

beta-Bromostyrene is the required precursor for synthesizing PPV derivatives used in organic light-emitting diodes (OLEDs) and organic photovoltaics. This application strictly relies on the compound's terminal regiochemistry to maintain linear pi-conjugation, which alpha-bromostyrene cannot provide. Furthermore, its ability to undergo oxidant-free cross-coupling ensures that the resulting polymer precursors are free from heavy-metal oxidant contamination .

Stereocontrolled Manufacturing of Active Pharmaceutical Ingredients (APIs)

In pharmaceutical manufacturing where the (E)-alkene geometry is critical for biological activity, beta-bromostyrene is selected over alkyne or Wittig baselines. Its >95% stereoretention during mild cross-coupling workflows prevents the formation of Z-isomer impurities, streamlining downstream purification and maximizing the overall yield of the target API .

Library Generation via Mild Cross-Coupling

For medicinal chemistry teams generating libraries of styrenyl derivatives, beta-bromostyrene is prioritized over beta-chlorostyrene. The high reactivity of the C-Br bond allows for low catalyst loadings and mild reaction temperatures (20-60 °C), ensuring that sensitive functional groups on the coupling partner are not thermally degraded during the synthesis process .

Color/Form

Pale yellow oil.
Yellowish liquid

XLogP3

2.9

Boiling Point

112 °C at 20 mm Hg

Flash Point

79 °C (closed cup)

Density

1.395-1.424

Odor

Strong Hyacinth odor
Strong floral odo

Melting Point

min, - 2 °C

UNII

KGB403U6YG

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

588-72-7
103-64-0
1335-06-4

Associated Chemicals

(cis)-beta-Bromostyrene;588-73-8
(trans)-beta-Bromostyrene;588-72-7

Drug Warnings

Bromostyrol should be excluded from preparations for infants.

Methods of Manufacturing

Preparation is by the action of aqueous alkali on cinnamic acid bromide.
Cinnamic acid + bromine (addition/dehydrobromination/decarboxylation)

General Manufacturing Information

Benzene, (2-bromoethenyl)-: ACTIVE
/Has been available for/ public use since the 1920s.

Dates

Last modified: 08-15-2023
Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020

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